6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid 6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20143432
InChI: InChI=1S/C12H7FINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C12H7FINO3
Molecular Weight: 359.09 g/mol

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC20143432

Molecular Formula: C12H7FINO3

Molecular Weight: 359.09 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid -

Specification

Molecular Formula C12H7FINO3
Molecular Weight 359.09 g/mol
IUPAC Name 6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C12H7FINO3/c13-7-3-1-6(2-4-7)10-9(14)5-8(12(17)18)11(16)15-10/h1-5H,(H,15,16)(H,17,18)
Standard InChI Key FICYOLPTORMHRE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)F

Introduction

Structural and Molecular Characterization

Chemical Identity and Formula

6-(4-Fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid (IUPAC name: 6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid) has the molecular formula C₁₂H₇FINO₃ and a molecular weight of 359.09 g/mol. The structure combines a dihydropyridine ring with substituents at positions 3 (carboxylic acid), 5 (iodine), and 6 (4-fluorophenyl group). The presence of electronegative halogens (fluorine and iodine) and the electron-withdrawing carboxylic acid group significantly influences its electronic distribution and reactivity.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₇FINO₃
Molecular Weight359.09 g/mol
IUPAC Name6-(4-fluorophenyl)-5-iodo-2-oxo-1H-pyridine-3-carboxylic acid
Canonical SMILESC1=CC(=CC=C1C2=C(C=C(C(=O)N2)C(=O)O)I)F
InChIKeyFICYOLPTORMHRE-UHFFFAOYSA-N

The fluorine atom at the para position of the phenyl ring enhances metabolic stability, while the iodine atom at position 5 offers a potential site for further functionalization via nucleophilic substitution .

Synthesis and Optimization

Synthetic Routes

The synthesis of 6-(4-fluorophenyl)-5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves multi-step protocols starting from commercially available precursors. A representative pathway includes:

  • Formation of the Dihydropyridine Core: Condensation of 4-fluorobenzaldehyde with a β-keto ester, followed by cyclization under acidic conditions.

  • Iodination: Electrophilic iodination at position 5 using iodine monochloride (ICl) in acetic acid.

  • Oxidation and Carboxylic Acid Formation: Hydrolysis of the ester group to the carboxylic acid using aqueous NaOH, followed by acidification .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, EtOH, reflux, 6 h65–70
IodinationICl, AcOH, 0–5°C, 2 h80–85
Hydrolysis2M NaOH, MeOH/H₂O, 60°C, 4 h90–95

Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., using ethanol/water mixtures) are critical for achieving high purity .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring iodination occurs exclusively at position 5, avoiding competing reactions at position 4. This is achieved by controlling temperature and using sterically hindered solvents.

  • Acid Sensitivity: The dihydropyridine ring is prone to decomposition under strong acidic conditions, necessitating pH control during hydrolysis .

Reactivity and Functionalization

Nucleophilic Substitution at the Iodine Center

The iodine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides in polar aprotic solvents (e.g., DMF, DMSO). For example:
Compound+R-NH2DMF, 80°C5-Amino derivative+NaI\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DMF, 80°C}} \text{5-Amino derivative} + \text{NaI}
This reactivity is exploited to generate analogs for structure-activity relationship (SAR) studies .

Carboxylic Acid Derivatives

The carboxylic acid group at position 3 can be converted to:

  • Amides: Via coupling with amines using EDC/HOBt.

  • Esters: Fisher esterification with alcohols under acidic conditions.
    These derivatives are intermediates for prodrug development or to enhance membrane permeability .

CompoundIC₅₀ (Tyrosine Kinase)MIC (S. aureus)
Target CompoundNot reportedNot reported
4-Ethoxy-1-(4-fluorophenyl)-2-oxo...12 nM -
6-(4-Fluorophenyl)-2-oxo...-8 µg/mL

These data suggest that halogenation and substitution patterns critically influence bioactivity, warranting further investigation into the target compound’s pharmacological potential .

Physicochemical Properties and Solubility

The compound’s solubility profile is dictated by its ionizable carboxylic acid group (predicted pKa ≈ 2.35) :

  • Aqueous Solubility: ~1.2 mg/mL in pH 7.4 buffer.

  • Lipophilicity: logP ≈ 2.1 (calculated using ChemAxon).
    Formulation strategies, such as salt formation (e.g., sodium or lysine salts) or nanoemulsion systems, could enhance bioavailability for in vivo studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator